Technical Monograph: Methyl 4-chloro-5-fluoro-2-nitrobenzoate
Technical Monograph: Methyl 4-chloro-5-fluoro-2-nitrobenzoate
Precision Stoichiometry, Synthetic Utility, and Characterization Profiles
Executive Summary
Methyl 4-chloro-5-fluoro-2-nitrobenzoate (CAS: 1113049-81-2) represents a high-value scaffold in medicinal chemistry and agrochemical synthesis. Its utility is defined by its molecular weight of 233.58 g/mol , which serves as the gravimetric anchor for stoichiometric calculations in downstream functionalization.
This guide moves beyond simple physical constants to explore the compound's role as an electrophilic partner in Nucleophilic Aromatic Substitution (
Physicochemical Architecture
Precise molecular weight calculations are critical for high-resolution mass spectrometry (HRMS) and strict stoichiometric control during synthesis.
2.1 Molecular Weight & Isotopic Distribution
The presence of a chlorine atom introduces a distinct isotopic signature (
| Parameter | Value | Technical Context |
| Average Molecular Weight | 233.58 g/mol | Used for bulk gravimetric calculations (weighing reagents). |
| Monoisotopic Mass | 232.9891 g/mol | The exact mass of the most abundant isotopologue ( |
| Molecular Formula | ||
| Isotopic Pattern (M+2) | ~32% relative to M | Due to natural abundance of |
| Physical State | Solid (Crystalline) | Colorless to light yellow; typically stored at 2-8°C. |
2.2 Structural Diagram & Reactivity Nodes
Figure 1: Reactivity map highlighting the four chemically distinct quadrants of the molecule. The fluorine atom is the most reactive site for nucleophilic displacement.
Synthetic Logic & Retrosynthesis
The synthesis of Methyl 4-chloro-5-fluoro-2-nitrobenzoate is rarely an end in itself; it is a gateway molecule. The synthetic logic typically follows two pathways: Construction (making the scaffold) and Diversification (using the scaffold).
3.1 Construction Pathway
The most robust route involves the esterification of the corresponding benzoic acid, which is often derived from the nitration of 4-chloro-3-fluorobenzoic acid derivatives.
Reaction Scheme:
3.2 Diversification: The
Advantage
The 5-fluoro position is highly activated by the para-nitro group (and meta-ester), making it susceptible to displacement by amines, thiols, or alkoxides. This is the primary utility of the compound in drug development (e.g., synthesizing fluoro-quinolone analogs).
Figure 2: Linear synthetic workflow from commercial precursors to the target ester and subsequent API generation.
Experimental Protocol: Functionalization
Objective: Displacement of the 5-Fluoro group with Morpholine.
Materials
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Substrate: Methyl 4-chloro-5-fluoro-2-nitrobenzoate (1.0 eq, MW 233.58)
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Nucleophile: Morpholine (1.2 eq, MW 87.12)
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Base: Diisopropylethylamine (DIPEA) (2.0 eq)
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Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology
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Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 233.6 mg (1.0 mmol) of Methyl 4-chloro-5-fluoro-2-nitrobenzoate in 5 mL of anhydrous MeCN.
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Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (348 µL, 2.0 mmol) followed by the dropwise addition of Morpholine (104 µL, 1.2 mmol).
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Reaction: Allow the mixture to warm to room temperature (RT). The electron-withdrawing nitro group facilitates the reaction; heating to 50°C may be required if kinetics are slow (monitor by TLC/LCMS).
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Monitoring: Check for the disappearance of the starting material (m/z 233/235) and appearance of the product (Expected MW: ~300.69).
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Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over
and concentrate.
Scientific Rationale: The fluorine atom is the "leaving group of choice" here because the C-F bond is highly polarized, and the intermediate Meisenheimer complex is stabilized by the para-nitro group. The chlorine atom at position 4 is less reactive due to steric crowding and weaker activation.
Analytical Validation (Quality Control)
To ensure the integrity of the "Molecular Weight" in your calculations, you must verify the material identity.
| Method | Expected Signal | Diagnostic Value |
| 1H NMR | Singlet (~3.9 ppm) for | Confirms ester presence and substitution pattern. |
| 19F NMR | Single peak (typically -100 to -120 ppm range). | Confirms presence of Fluorine.[1][2][3][4][5] Disappearance of this peak confirms |
| LC-MS | M+H (234) and (M+2)+H (236) in 3:1 ratio. | CRITICAL: Confirms the presence of Chlorine via isotopic pattern. |
Safety & Handling (H-Codes)
This compound is an aromatic nitro compound and an alkylating agent precursor.
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Storage: Keep in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59418573, Methyl 4-chloro-5-fluoro-2-nitrobenzoate. Retrieved January 29, 2026 from [Link]
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European Chemicals Agency (ECHA). Registration Dossier - Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Isomer Context). Retrieved January 29, 2026 from [Link]
- Google Patents.Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives.
Sources
- 1. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]
